

# Application Notes and Protocols for the Synthesis and Purification of NYAD-13

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## Compound of Interest

Compound Name: NYAD-13

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## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis and purification of **NYAD-13**, a hydrocarbon-stapled peptide inhibitor of HIV-1 capsid protein. The methodologies described herein are based on established solid-phase peptide synthesis (SPPS) and subsequent purification techniques.

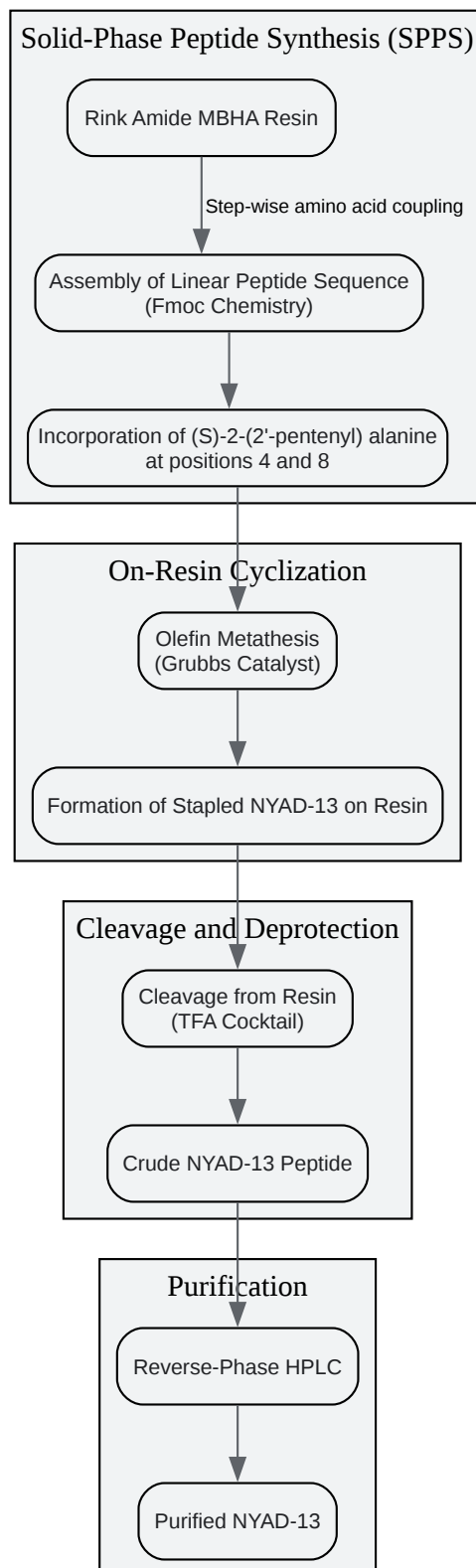
## Introduction

**NYAD-13** is a modified version of the cell-penetrating peptide NYAD-1, which is derived from the HIV-1 capsid inhibitor (CAI).[1][2] The modification involves the replacement of two amino acids in the CAI sequence with non-natural olefin-bearing amino acids, which are then cross-linked through a process called olefin metathesis.[1] This "staple" stabilizes the helical structure of the peptide, enhancing its cell permeability and stability.[3] **NYAD-13** was specifically designed for improved solubility in biophysical studies by substituting a C-terminal proline with three lysine residues.[1]

## Synthesis of NYAD-13

The synthesis of **NYAD-13** is achieved through Fmoc-based solid-phase peptide synthesis (SPPS), followed by on-resin olefin metathesis to form the hydrocarbon staple.

## Experimental Workflow for NYAD-13 Synthesis



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Caption: Workflow for the synthesis and purification of **NYAD-13**.

## Materials and Reagents

| Reagent                           | Supplier                             | Notes                              |
|-----------------------------------|--------------------------------------|------------------------------------|
| Rink Amide MBHA resin             | e.g., Gyros Protein Technologies     | 0.33 mmol/g substitution           |
| Fmoc-protected amino acids        | Various suppliers                    | Standard and unnatural amino acids |
| (S)-Fmoc-2-(2'-pentenyl) alanine  | Synthesized in-house or custom order | Key for stapling                   |
| HATU (Coupling reagent)           | Various suppliers                    |                                    |
| NMM (N-Methylmorpholine)          | Various suppliers                    | Base for coupling                  |
| Piperidine                        | Various suppliers                    | For Fmoc deprotection              |
| DMF (N,N-Dimethylformamide)       | Various suppliers                    | Solvent                            |
| Grubbs' Catalyst (1st Generation) | Various suppliers                    | For olefin metathesis              |
| 1,2-Dichloroethane (DCE)          | Various suppliers                    | Solvent for metathesis             |
| TFA (Trifluoroacetic acid)        | Various suppliers                    | For cleavage                       |
| TIS (Triisopropylsilane)          | Various suppliers                    | Scavenger                          |
| EDT (1,2-Ethanedithiol)           | Various suppliers                    | Scavenger                          |
| Water                             | Various suppliers                    |                                    |
| Diethyl ether                     | Various suppliers                    | For precipitation                  |

## Protocol for Automated Peptide Synthesis

This protocol is adapted from the synthesis of NYAD-1 and can be performed on an automated peptide synthesizer.[3]

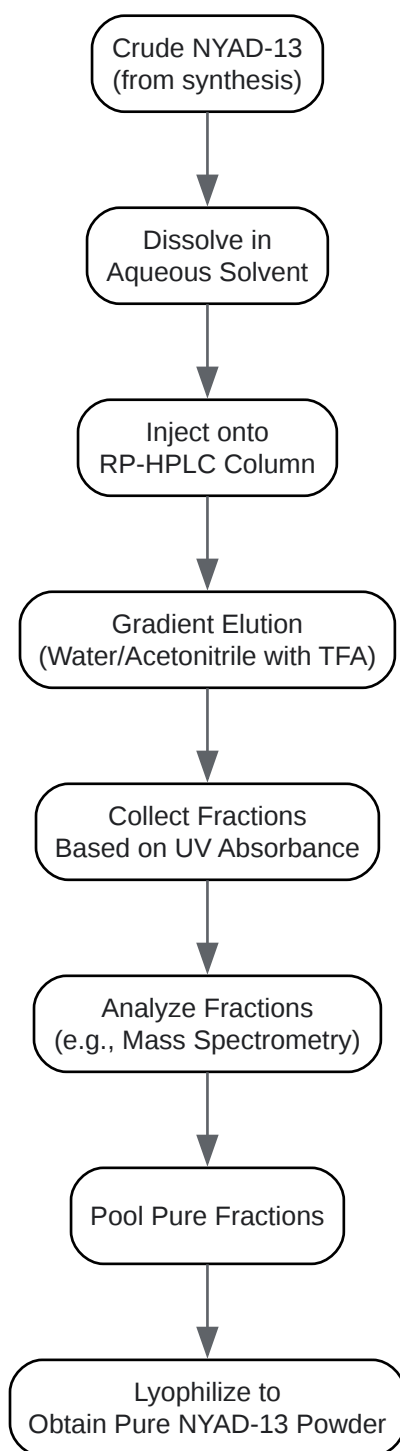
- Resin Preparation: Start with Rink Amide MBHA resin at a 10  $\mu$ mol scale.

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat once.
- Amino Acid Coupling:
  - For standard amino acids, use a 10-fold excess of 100 mM amino acid and HATU, with 400 mM NMM. Allow the coupling reaction to proceed for 20 minutes and repeat once.
  - For the unnatural amino acid, (S)-2-(2'-pentenyl) alanine, use a 5-fold excess and a single coupling reaction of 30 minutes.
- Washes: Perform DMF washes after each deprotection and coupling step.
- On-Resin Metathesis:
  - Once the linear peptide is synthesized, treat the resin-bound peptide with a 10 mM solution of Grubbs' catalyst in 1,2-dichloroethane.
  - Allow the reaction to proceed for 2 hours and repeat once.
- Cleavage and Deprotection:
  - Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of TFA:TIS:EDT:Water (95:1:2.5:2.5) for 2 hours at room temperature.
  - Precipitate the crude peptide in cold diethyl ether.

## Purification of NYAD-13

The crude **NYAD-13** peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

## Experimental Workflow for NYAD-13 Purification



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Caption: Workflow for the purification of **NYAD-13**.

## Materials and Equipment

| Item              | Specifications                                       |
|-------------------|--|
| RP-HPLC System    | Preparative or semi-preparative scale                |
| C18 Column        | e.g., Varian Microsorb-MV, 300 Å, 5 µm, 250 x 4.6 mm |
| Solvent A         | Water with 0.1% TFA                                  |
| Solvent B         | Acetonitrile with 0.1% TFA                           |
| Mass Spectrometer | For fraction analysis                                |
| Lyophilizer       | For obtaining the final peptide powder               |

## Purification Protocol

- Sample Preparation: Dissolve the crude **NYAD-13** peptide in a minimal amount of Solvent A.
- HPLC Separation:
  - Equilibrate the C18 column with Solvent A.
  - Inject the dissolved crude peptide onto the column.
  - Elute the peptide using a linear gradient of 5-95% Solvent B over 60 minutes at a flow rate of 1 ml/min.[3]
- Fraction Collection: Collect fractions based on the UV absorbance profile at 220 nm and 280 nm.
- Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the pure **NYAD-13** peptide.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified **NYAD-13** as a white powder.

## Quality Control

The purity and identity of the final **NYAD-13** product should be confirmed by analytical RP-HPLC and mass spectrometry. The helical conformation can be confirmed using circular dichroism.[1]

## Data Summary

| Parameter           | Value/Method  | Reference |
|---------------------|---|-----------|
| Peptide Sequence    | Ac-CAI-X-TFED-X-LLDYYGKKK-NH <sub>2</sub> (X = (S)-2-(2'-pentenyl) alanine) | [1]       |
| Stapling Position   | i, i+4 (residues 4 and 8)   | [1]       |
| Synthesis Method    | Automated Fmoc Solid-Phase Peptide Synthesis                                | [3]       |
| Cyclization Method  | On-resin olefin metathesis with Grubbs' catalyst                            | [1][3]    |
| Purification Method | Reverse-Phase HPLC  | [3]       |
| HPLC Column         | C18, 300 Å, 5 µm, 250 x 4.6 mm  | [3]       |
| Mobile Phase        | Water (0.1% TFA) and Acetonitrile (0.1% TFA)                                | [3]       |
| Expected Purity     | >95% (as determined by analytical HPLC)                                     |           |

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## References

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